Copper acetate

Description

Copper(II) acetate, or cupric acetate (Cu(C₂H₃O₂)₂), is a blue-green crystalline compound widely used in organic synthesis, catalysis, and materials science. It exists as a monohydrate (Cu(C₂H₃O₂)₂·H₂O) under ambient conditions and decomposes to copper(II) oxide (CuO) upon heating, releasing acetic acid and water . Its coordination chemistry enables applications in forming coordination polymers and nanomaterials, such as polyrhodanine core-shell structures . Basic copper acetate, known as verdigris, is a historical pigment composed of this compound and hydroxide (e.g., Cu₂(OH)₃(C₂H₃O₂)), with uses in art, textiles, and antimicrobial agents .

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;copper | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSVAKGZBVPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

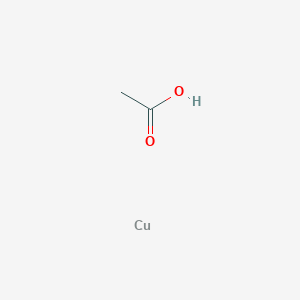

CC(=O)O.[Cu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CuO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4180-12-5 | |

| Details | Compound: Acetic acid, copper salt (1:?) | |

| Record name | Acetic acid, copper salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10939099 | |

| Record name | Acetic acid--copper (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-71-2, 4180-12-5, 17856-17-6 | |

| Record name | Cupric acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, copper salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid--copper (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial-Scale Neutralization Processes

The direct reaction between copper oxides (CuO) or hydroxides (Cu(OH)₂) and acetic acid represents the most straightforward method for copper acetate synthesis. According to the CN101429110A patent, this process involves diluting glacial acetic acid to 50–99% concentration using a recycled mother liquor, followed by gradual addition of CuO or Cu(OH)₂ under controlled heating (50–150°C). Crystallization occurs upon cooling to 40°C, yielding a product with >98% purity. Key advantages include reduced acetic acid volatility (due to mother liquor recycling) and energy efficiency, as the exothermic reaction minimizes external heating requirements.

Reaction Parameters and Yield Optimization

-

Acid Concentration : Dilution below 50% acetic acid slows reaction kinetics, while concentrations >99% increase corrosion risks.

-

Temperature Profile : Heating to 80–100°C accelerates dissolution, but exceeding 120°C promotes decomposition to basic copper acetates.

-

Crystallization Control : Slow cooling (0.5°C/min) produces larger crystals, facilitating centrifugation and reducing moisture content to <2% post-drying.

Environmental and Economic Considerations

This method reduces waste by recycling the mother liquor, cutting raw material costs by 30–40% compared to single-batch processes. Emissions of acetic acid vapors are minimized through condenser systems, aligning with ISO 14001 standards for industrial chemical production.

Copper Carbonate and Acetic Anhydride Reaction

Synthesis of High-Purity this compound Monohydrate

The DE3544720C1 patent details a method combining basic copper carbonate (CuCO₃·Cu(OH)₂) with acetic anhydride ((CH₃CO)₂O) in aqueous acetic acid. This approach avoids intermediate hydrate formation, directly yielding monohydrate crystals. Critical process parameters include:

Industrial-Scale Implementation Example

In a 140 L reactor, 46.936 kg of moist CuCO₃·Cu(OH)₂ (44% Cu) reacts with 11.613 kg acetic anhydride at 80°C under 3 mbar pressure, achieving 95% yield. The product exhibits a narrow particle size distribution (D50 = 45 μm), ideal for pharmaceutical applications.

Dehydration and Adduct Formation

Anhydrous this compound Synthesis

Dehydration of this compound monohydrate (Cu(CH₃COO)₂·H₂O) under vacuum (40 mbar) at 85°C produces anhydrous Cu(CH₃COO)₂ with <0.5% residual moisture. However, prolonged heating above 100°C induces decomposition to CuO and acetic acid vapors, necessitating precise temperature control.

Acetic Acid and Water Adducts

Canadian Journal of Chemistry studies reveal that equimolar mixtures of acetic acid and water yield a stable trihydrate species (Cu(CH₃COO)₂·3H₂O) upon crystallization. Spectroscopic analysis (EPR, FTIR) confirms that adduct stability follows the order:

Monohydrate > Acetic acid adduct > Anhydrous form

with g⊥ values decreasing from 2.085 (monohydrate) to 2.063 (acetic acid adduct).

Catalytic and Supported Synthesis Methods

Cellulose Acetate-Supported Copper Catalysts

Immobilizing Cu²⁺ ions on cellulose acetate (CA) via carbonyl coordination creates a reusable catalyst (Cu(II)-CA) for click chemistry. ICP analysis confirms 1.37 wt% Cu loading, with the catalyst retaining 89% activity after five azide-alkyne cycloaddition cycles.

Synthesis Protocol:

Wet Oxidation of Acetic Acid

Copper nitrate-catalyzed wet oxidation at 250°C converts acetic acid to CO₂ with 80% efficiency, following the stoichiometry:

TN (Total Nitrogen) analysis shows a 1.76:1 molar ratio of nitrate consumed per copper ion, indicating redox cycling between Cu(II) and Cu(I).

Analytical Characterization Techniques

Spectroscopic Methods

Thermal Gravimetric Analysis (TGA)

Decomposition profiles in N₂ atmosphere reveal:

| Compound | Weight Loss Steps (°C) | Residue (%) |

|---|---|---|

| Cu(CH₃COO)₂·H₂O | 110 (H₂O), 290 (Acetate) | 32% CuO |

| Cu(CH₃COO)₂·CH₃COOH | 130 (Acid), 310 (Acetate) | 30% CuO |

Industrial Applications and Market Trends

Pharmaceutical Intermediates

High-purity (>99.9%) this compound monohydrate is essential for antifungal APIs like caspofungin. The global demand is projected to grow at 6.2% CAGR through 2030, driven by azole drug production.

Electronic Materials

Anhydrous this compound serves as a precursor for CuO nanowires in gas sensors. RF-sputtered films exhibit 92% selectivity for H₂S at 200°C.

Chemical Reactions Analysis

Catalytic Aerobic Dehydrogenation Reactions

Copper(II) acetate serves as a catalyst in the aerobic dehydrogenation of chelating aromatic secondary amines. Mechanistic studies reveal:

-

Acetate's dual role : Acts as both a bridging ligand in dinuclear Cu₂(OAc)₄(H₂O)₂ complexes and a base in the turnover-limiting C–H bond cleavage step .

-

Kinetic isotope effect (KIE) : Primary KIE (kH/kD = 2.5) confirms C–H bond cleavage as the rate-determining step .

-

Contrast with Cu(ClO₄)₂ : Copper(II) perchlorate promotes single-electron transfer, while Cu(OAc)₂ facilitates two-electron transfer due to acetate bridging .

Reaction Scheme :

Thermal Decomposition Pathways

Thermal decomposition behavior varies significantly under oxidative (air) vs. inert (Ar) atmospheres:

-

Key Observations :

Complexation with Organic Ligands

Copper(II) acetate forms stable complexes with nitrogen- and oxygen-donor ligands:

-

Orotic acid/orotate complexes : Reacts with sodium orotate at pH 3 to form Cu₂(acetate)₂(H₂OR)₂ (H₂OR = orotate(1-)), characterized by elemental analysis (Cu: 20.2%, N: 10.1%) .

-

Basic this compound : Neutralization of aqueous Cu(OAc)₂ yields poorly soluble basic acetates, components of verdigris .

Redox Reactions and Disproportionation

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis

Copper acetate is widely used as a reagent in organic chemistry. It serves as an oxidizing agent in various reactions, such as:

-

Eglinton Reaction : this compound facilitates the coupling of terminal alkynes to form 1,3-diynes.

- Hydroamination : It has been utilized for the hydroamination of acrylonitrile, demonstrating its role in synthesizing valuable organic compounds .

2. Catalysis

this compound is employed as a precursor in the synthesis of catalysts. For example, it has been shown that using this compound monohydrate leads to a greater number of active sites in Cu/ZrO₂ catalysts for methanol synthesis via CO₂ hydrogenation .

Medical Applications

1. Antimicrobial Properties

Historically, this compound has been recognized for its antimicrobial properties. It has been used in therapeutic contexts, particularly for treating arthritic conditions due to its anti-inflammatory effects .

2. Potential COVID-19 Treatment

Recent studies propose that this compound could be used in aerosol or nasal spray formulations to impede the multiplication of SARS-CoV-2, suggesting its potential as a complementary treatment alongside vaccines .

Agricultural Applications

This compound plays a significant role in agriculture due to its fungicidal properties. It has been historically used as a pesticide and fungicide to protect crops from various pathogens. Additionally, research indicates that the application of acetate can mitigate copper toxicity in plants, enhancing their growth and resilience against heavy metal accumulation .

Environmental Applications

1. Pollution Remediation

this compound has been investigated for its ability to decompose halogenated organic compounds, such as carbon tetrachloride (CCl₄). Studies show that it can effectively destroy CCl₄ at elevated temperatures by forming less harmful products like copper chloride .

Material Science Applications

1. Graphene Synthesis

Recent advancements have demonstrated that this compound can facilitate the transfer-free growth of high-quality graphene on dielectric substrates. This method enhances the electrical performance of graphene films while minimizing metal residues .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Eglinton Reaction | Forms 1,3-diynes from terminal alkynes |

| Hydroamination | Used for synthesizing amines | |

| Catalysis | Precursor for Cu/ZrO₂ catalysts | Increases active sites for methanol synthesis |

| Medical | Antimicrobial treatment | Used historically for arthritis treatment |

| Potential COVID-19 treatment | Proposed for aerosol/nasal spray formulations | |

| Agriculture | Fungicide | Protects crops from pathogens |

| Mitigates copper toxicity | Enhances plant growth under heavy metal stress | |

| Environmental | Pollution remediation | Decomposes carbon tetrachloride |

| Material Science | Graphene synthesis | Facilitates high-quality graphene growth |

Mechanism of Action

Copper acetate can be compared with other copper compounds such as:

Copper(II) Sulfate: Unlike this compound, copper(II) sulfate is more commonly used in agriculture as a fungicide and in electroplating.

Copper(II) Chloride: This compound is used in the production of copper-based pigments and as a catalyst in organic synthesis.

Copper(II) Nitrate: It is primarily used in the preparation of other copper compounds and in pyrotechnics.

Uniqueness of this compound:

Versatility: this compound’s ability to act as a catalyst in various organic reactions makes it unique among copper compounds.

Historical Significance: Its use as a pigment and fungicide dates back to ancient times, highlighting its long-standing importance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal and Decomposition Behavior

Copper acetate exhibits distinct thermal stability compared to other copper salts. In thermogravimetric studies, this compound decomposes at lower temperatures (200–300°C) to form CuO, while copper nitrate (Cu(NO₃)₂) releases nitrogen oxides (NO₃) at higher temperatures (>300°C), and copper acetylacetonate (Cu(acac)₂) decomposes to metallic copper above 400°C . This variability influences their suitability as precursors in ceramic materials: copper nitrate’s high decomposition temperature risks porosity, whereas this compound’s lower decomposition temperature favors controlled oxide formation.

Structural and Coordination Chemistry

This compound forms paddle-wheel dinuclear units bridged by four acetate ligands. In coordination polymers, acetate’s bidentate bridging mode contrasts with formate (HCOO⁻) and benzoate (C₆H₅COO⁻). For example, [Cu₂(A)₄(hmta)]ₙ chains (A = acetate, formate, or 2,6-difluorobenzoate) exhibit different hydrogen-bonding networks: acetate polymers stabilize parallel chains via C–H···O bonds, while formate adopts perpendicular chains due to reversed donor-acceptor roles . These structural differences impact material properties like porosity and thermal stability.

Catalytic Performance

This compound is a versatile catalyst in organic reactions, such as S-cyclization and hydrogen-transfer processes . Its acetate ions facilitate proton transfer, enabling reactions like oxidative coupling of amines, where other copper salts (e.g., nitrate, chloride) show lower efficiency . However, in some cases, bioavailability limits its direct antimicrobial activity, as seen in studies where this compound itself was inactive, but its complexes exhibited antibacterial effects .

Toxicity and Environmental Impact

Verdigris and arsenic-containing analogs (e.g., Schweinfurth’s green, Cu₃(AsO₃)₂(C₂H₃O₂)) are highly toxic due to arsenic content, restricting their modern use . Pure this compound, while less hazardous, still requires careful handling to avoid environmental copper accumulation, which can disrupt aquatic ecosystems .

Biological Activity

Copper acetate, a compound of copper with acetic acid, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound exists primarily in two forms: anhydrous and monohydrate. It is known for its ability to undergo redox reactions, which are crucial in biological systems. Copper can exist in multiple oxidation states, predominantly +1 and +2, enabling it to participate in various biochemical processes. Its interaction with biomolecules such as proteins and DNA is significant for its biological activity.

Mechanisms of Action:

- Antioxidant Activity: Copper ions can generate reactive oxygen species (ROS), which play a role in cellular signaling and apoptosis. This property is leveraged for antitumor activity.

- Enzyme Mimicry: Copper complexes can mimic enzyme activity, influencing metabolic pathways.

- Antimicrobial Properties: this compound exhibits antimicrobial effects by disrupting microbial cell membranes and interfering with cellular processes.

Pharmacological Profile

Recent studies highlight the pharmacological potential of this compound and its complexes:

1. Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound incorporated into materials. The results demonstrated significant reductions in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in medical devices .

2. Treatment for Respiratory Infections

Copper-enriched nasal sprays have been proposed as a therapeutic option for respiratory infections, including COVID-19. The low toxicity and stability of this compound make it a candidate for aerosol applications aimed at inhibiting viral replication .

3. Intrauterine Device Development

Research on a this compound-based intrauterine device (IUD) showed promising results regarding biocompatibility and efficacy in preventing pregnancy. The device demonstrated low cytotoxicity and acceptable inflammatory responses in animal models .

Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity: Copper complexes have been shown to induce apoptosis in cancer cell lines through mechanisms involving ROS generation and DNA interaction .

- Antimicrobial Applications: The incorporation of this compound into polymers has resulted in materials with significant antimicrobial properties, making them suitable for use in healthcare settings .

- Respiratory Treatments: The use of this compound aerosols has been investigated as a complementary treatment for respiratory conditions, showing potential effectiveness against viral infections without significant side effects .

Q & A

Q. How can synthesis conditions for copper(II) acetate be optimized to improve yield and purity?

Copper(II) acetate is commonly synthesized via oxidation of metallic copper in acetic acid under aerobic conditions. Key variables include oxygen availability (critical for oxidizing Cu(I) intermediates to Cu(II)), acetic acid concentration, and reaction temperature . For reproducible results, maintain a molar ratio of 4:1 (acetic acid:Cu) and ensure continuous aeration. Post-synthesis purification involves vacuum filtration and recrystallization in aqueous acetic acid. Characterization via XRD and FTIR can confirm phase purity, while elemental analysis verifies stoichiometry .

Q. What analytical methods reliably distinguish copper(II) acetate’s dimeric structure from monomeric formulations?

Despite its nominal formula Cu(CH₃COO)₂·H₂O, copper(II) acetate exists as a dimeric complex [Cu₂(μ-OAc)₄(H₂O)₂]. This structure is confirmed by:

- X-ray crystallography : Reveals the paddle-wheel motif with four bridging acetate ligands .

- UV-Vis spectroscopy : A broad absorption band at ~700 nm indicates d-d transitions in the Cu(II) dimer, unlike monomeric Cu²⁺ salts .

- Magnetic susceptibility : Antiferromagnetic coupling between Cu(II) centers (reduced μeff compared to isolated Cu²⁺ ions) .

Advanced Research Questions

Q. How do copper(II) acetate’s coordination modes influence its catalytic activity in cross-coupling reactions?

Copper(II) acetate acts as a Lewis acid catalyst in reactions like Ullmann couplings. Its dimeric structure facilitates substrate activation via:

- Ligand exchange : Acetate bridges dissociate, enabling coordination of nucleophiles (e.g., amines) to Cu(II) centers .

- Redox cycling : Cu(II)/Cu(I) transitions mediate single-electron transfers, critical for C–N bond formation . Example: In S-cyclopropylation (Benoit et al.), Cu(II) acetate coordinates thiophenol, enabling regioselective coupling with cyclopropylboronic acids .

Q. What mechanisms underlie copper(II) acetate’s role in reversing tetracycline antibiotic resistance in E. coli?

Sub-lethal Cu(II) acetate concentrations restore bacterial growth under high tetracycline via:

- Efflux pump induction : Upregulation of AcrAB-TolC pumps expels tetracycline .

- Chelation : Cu²⁺ binds tetracycline, reducing its intracellular bioavailability . Methodologically, transcriptomic analysis (RNA-seq) and ICP-MS for Cu²⁺ uptake quantification are critical for validating these pathways .

Q. How can copper(II) acetate be integrated into coordination polymers for tailored electronic properties?

Dalila Rocco et al. demonstrated that Cu(II) acetate reacts with terpyridine ligands to form 1D polymers with {Cu₂(μ-OAc)₄} nodes. Key design principles:

- Ligand geometry : Rigid ligands (e.g., 4’-(4-alkoxyphenyl)-terpyridines) enforce structural order .

- Solvent polarity : Polar solvents (DMF/H₂O) favor paddle-wheel node retention during self-assembly . Characterization via single-crystal XRD and SQUID magnetometry reveals structure-property relationships .

Methodological & Environmental Considerations

Q. What protocols ensure safe handling of copper(II) acetate in laboratory settings?

- Exposure monitoring : Regular serum/urine copper level testing for researchers (threshold: >150 µg/L indicates overexposure) .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal as hazardous waste (UN 3077) .

- PPE : Nitrile gloves and fume hoods mandatory during synthesis to prevent dermal/ocular exposure .

Q. How does nanoporous copper synthesized with copper(II) acetate differ structurally from traditional Cu catalysts?

SEM imaging ( ) shows that adding 7% Cu(II) acetate during electroless deposition increases pore uniformity (average diameter: 50 nm vs. 200 nm without acetate). BET analysis confirms higher surface area (35 m²/g vs. 10 m²/g), enhancing catalytic activity in azide reactions .

Emerging Research Frontiers

Q. Why does copper(II) acetate exhibit variable selectivity in electrocatalytic CO₂ reduction to acetate?

Selectivity depends on:

- Catalyst morphology : Cu-O-Mo interfaces (e.g., Mo8@Cu/TNA) promote *CH₃-CO₂ coupling, boosting acetate Faradaic efficiency (FE) to ~62% .

- Electrolyte pH : Alkaline conditions stabilize acetate via CO²⁻ intermediates, but compete with HER . In situ Raman spectroscopy tracks surface-bound CO and CH₃ intermediates during electrolysis .

Q. Can copper(II) acetate’s optical properties be exploited for sensing applications?

Its broad NIR absorption (λmax ≈ 700 nm) and ligand-to-metal charge transfer (LMCT) transitions make it a candidate for photoluminescent sensors. Functionalization with aptamers (e.g., for CRP detection) via carboxylate linkage to Cu(II) centers has been demonstrated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.